molecular formula C24H17ClO6 B2687960 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate CAS No. 637749-81-6

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Cat. No. B2687960
CAS RN: 637749-81-6
M. Wt: 436.84
InChI Key: FGSWYKNXHQPXFP-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate” is a derivative of chromone, which is a class of compounds that are often found in natural products and have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromone core, with the 3,4-dimethoxyphenyl and 4-chlorobenzoate groups attached at the 3 and 7 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and chlorobenzoate groups could affect its solubility and stability .

Scientific Research Applications

Structural and Synthesis Studies

  • The crystal structure of related chromene derivatives highlights their significance in the structural chemistry domain. For instance, studies on compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into the crystalline structures of chromenes, which can be foundational for understanding the molecular architecture and designing of new molecules (Manolov, Ströbele, & Meyer, 2008).
  • Research on the synthesis and complexation study of chromenone crown ethers demonstrates the potential for creating novel compounds with specific functions, such as ion complexation. These studies explore the preparation of chromenones from various phenylacetic acids and their applications in forming complexes with metal ions (Gündüz et al., 2006).

Antioxidant and Scavenging Activities

  • The antioxidant properties of chromones and xanthones have been extensively studied, with compounds being synthesized for the purpose of evaluating their reactive oxygen species (ROS) and reactive nitrogen species (RNS) scavenging activities. These activities are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases (Proença et al., 2016).

Photophysical Properties

  • The fluorescence and UV–vis spectroscopic properties of chromenone-crown ethers and their complexes with various metal ions have been investigated, indicating the potential of these compounds for applications in sensing and photophysical studies. This research not only broadens the understanding of chromenone derivatives but also explores their practical applications in materials science (Gündüz, Salan, & Bulut, 2010).

Molecular Modeling and Drug Design

  • Molecular modeling studies on chromene derivatives have provided insights into their potential as leads for new anticancer drugs. Through chemical shift assignments and molecular dynamics studies, the interaction of these compounds with biological targets can be elucidated, paving the way for the development of novel therapeutic agents (Santana et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many chromone derivatives have been studied for their potential anti-inflammatory, antioxidant, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also involve exploring its potential applications in fields such as medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate' involves the condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent, followed by esterification with a suitable reagent.", "Starting Materials": [ "3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin", "4-chlorobenzoic acid", "Coupling agent", "Esterification reagent" ], "Reaction": [ "Step 1: Condensation of 3-(3,4-dimethoxyphenyl)-4-hydroxycoumarin with 4-chlorobenzoic acid in the presence of a coupling agent to form the corresponding 4-chlorobenzoate derivative.", "Step 2: Esterification of the 4-chlorobenzoate derivative with a suitable reagent to form the final product, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate." ] }

CAS RN

637749-81-6

Product Name

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Molecular Formula

C24H17ClO6

Molecular Weight

436.84

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H17ClO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3

InChI Key

FGSWYKNXHQPXFP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl)OC

solubility

not available

Origin of Product

United States

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